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Compound of Interest

7-Bromo-4-hydroxy-2-
Compound Name:
phenylquinoline

cat. No.: B1338988

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Bromo-4-
hydroxy-2-phenylquinoline as a versatile reagent in organic synthesis, with a particular focus
on its application in the construction of complex heterocyclic scaffolds relevant to medicinal
chemistry and drug development.

Chemical Properties and Handling

7-Bromo-4-hydroxy-2-phenylquinoline is a brown solid with the molecular formula
C1s5H10BrNO and a molecular weight of 300.15 g/mol .[1] It is commercially available and
should be handled in a well-ventilated fume hood, wearing appropriate personal protective
equipment, as it is classified as acutely toxic if swallowed and can cause serious eye damage.

[2]

Table 1: Physicochemical Properties of 7-Bromo-4-hydroxy-2-phenylquinoline
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Property Value Reference
Molecular Formula Ci1sH10BrNO [1]
Molecular Weight 300.15 g/mol [1]
Appearance Brown powder [1]
Purity =295% [1]
CAS Number 825620-24-4 [2]

Applications in Organic Synthesis

The unique structural features of 7-Bromo-4-hydroxy-2-phenylquinoline, namely the reactive
bromine atom at the 7-position and the nucleophilic hydroxyl group at the 4-position, make it a
valuable starting material for the synthesis of a variety of derivatives. The quinoline core itself is
a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of
biological activities, including anticancer, antifungal, and antiproliferative effects.[3]

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of
diverse aryl and heteroaryl substituents. This versatility is crucial for building molecular
complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-
carbon bonds. In the context of 7-Bromo-4-hydroxy-2-phenylquinoline, this reaction allows
for the substitution of the bromine atom with a wide range of boronic acids or esters, leading to
the synthesis of 7-aryl or 7-heteroaryl-4-hydroxy-2-phenylquinolines. These derivatives are of
significant interest in medicinal chemistry due to their structural similarity to known bioactive
molecules.

A general workflow for the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones
from a 7-bromoquinoline precursor has been reported, which serves as an excellent template
for the derivatization of 7-Bromo-4-hydroxy-2-phenylquinoline.[4]
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Caption: General workflow for Suzuki-Miyaura coupling.
Table 2: Representative Suzuki-Miyaura Coupling Reaction Products

The following table presents examples of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones
synthesized from a 7-bromo precursor, demonstrating the versatility of the Suzuki-Miyaura

coupling.[4]

Product Aryl Boronic Acid Yield (%) Melting Point (°C)
4-

7-(4-Chlorophenyl)-... Chlorophenylboronic 82 180-181
acid
4-Fluorophenylboronic

7-(4-Fluorophenyl)-... ) 85 156-157
acid
5-Chloro-2-

7-(5-Chloro-2- )
methoxyphenylboronic 79 123-124

methoxyphenyl)-... "
aci

Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 7-
Bromo-4-hydroxy-2-phenylquinoline

This protocol is a general guideline adapted from the synthesis of similar 7-arylquinoline
derivatives.[4] Researchers should optimize the reaction conditions for their specific substrates.

Materials:
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7-Bromo-4-hydroxy-2-phenylquinoline
Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPhs)4, 5 mol%)
Base (e.g., K2COs, 2 equivalents)

Solvent (e.g., a mixture of Toluene and Water)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a reaction vessel, add 7-Bromo-4-hydroxy-2-phenylquinoline, the arylboronic acid, and
the base.

Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert
atmosphere.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by
Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-
4-hydroxy-2-phenylquinoline.

Relevance in Drug Development
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Quinoline and its derivatives are of significant interest to the pharmaceutical industry due to
their wide spectrum of biological activities.[3] The 2-phenylquinoline-4-carboxylic acid scaffold,
structurally related to the title compound, has been identified as a novel cap group for histone
deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[5]

The ability to easily diversify the 7-position of the 4-hydroxy-2-phenylquinoline core via
reactions like the Suzuki-Miyaura coupling allows for the creation of libraries of novel
compounds. These libraries can then be screened for various biological activities, aiding in the
identification of new lead compounds for drug development. The introduction of different aryl or
heteroaryl groups at the 7-position can significantly impact the compound's physicochemical
properties and its interaction with biological targets.
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Caption: Drug development workflow using the target reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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